molecular formula C28H28N4O B14932631 N-(1-benzylpiperidin-4-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(1-benzylpiperidin-4-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B14932631
M. Wt: 436.5 g/mol
InChI Key: GAJBLHVNBWYGSI-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include quinoline derivatives, piperidine, and benzyl halides. Common synthetic routes may involve:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Substitution reactions: Introducing the piperidine and benzyl groups through nucleophilic substitution reactions.

    Amidation: Forming the carboxamide group through reactions with carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Piperidine derivatives: Such as piperine, known for its bioenhancing properties.

Uniqueness

N-(1-benzylpiperidin-4-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H28N4O

Molecular Weight

436.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C28H28N4O/c1-20-7-5-11-24-25(17-26(31-27(20)24)22-10-6-14-29-18-22)28(33)30-23-12-15-32(16-13-23)19-21-8-3-2-4-9-21/h2-11,14,17-18,23H,12-13,15-16,19H2,1H3,(H,30,33)

InChI Key

GAJBLHVNBWYGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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